molecular formula C16H14ClN5O4S2 B2582120 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1219842-24-6

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Katalognummer: B2582120
CAS-Nummer: 1219842-24-6
Molekulargewicht: 439.89
InChI-Schlüssel: DZTFKBSFIKIZQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-((2-((5-Chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to an acetamide moiety substituted with a 5-chloro-2-methoxyphenyl group. This compound belongs to a class of molecules designed to exploit the bioisosteric and electronic properties of thiadiazole and isoxazole rings, which are known to enhance binding affinity and metabolic stability in drug discovery .

Eigenschaften

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4S2/c1-8-5-11(22-26-8)14(24)19-15-20-21-16(28-15)27-7-13(23)18-10-6-9(17)3-4-12(10)25-2/h3-6H,7H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFKBSFIKIZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits antibacterial and antifungal activities. The presence of the thiadiazole and isoxazole moieties contributes to its bioactivity by interacting with various biological targets.

Antibacterial Activity

Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar compounds have also been evaluated for antifungal properties, particularly against Candida species. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism.

Therapeutic Applications

The diverse biological activities suggest potential therapeutic applications in treating infections caused by resistant bacterial strains and fungal infections.

Potential in Antimicrobial Therapy

Given the rise of antibiotic-resistant bacteria, compounds like N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide could serve as lead compounds for developing new antimicrobial agents .

Cancer Research

Some studies are exploring the role of similar compounds in cancer therapy due to their ability to induce apoptosis in cancer cells through various pathways such as inhibition of cell proliferation and promotion of cell cycle arrest .

Case Study 1: Antibacterial Efficacy

A recent study synthesized variants of this compound and tested their efficacy against MRSA strains. The results indicated that certain modifications increased potency significantly compared to existing antibiotics .

Case Study 2: Antifungal Activity Assessment

Another research focused on evaluating the antifungal properties against Candida albicans, revealing promising results that warrant further investigation into structure-activity relationships .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on shared motifs: 1,3,4-thiadiazole derivatives , isoxazole-containing compounds , and substituent-specific analogues (e.g., chloro-methoxyphenyl groups).

Compound Core Structure Key Substituents Biological Activity (if available)
Target Compound 1,3,4-Thiadiazole + Isoxazole 5-Chloro-2-methoxyphenyl, 5-methylisoxazole Not explicitly reported in provided evidence
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (3a) 1,3,4-Thiadiazole Methylthio, phenylcarboxamide 50 µg/ml: ~93% inhibition (unspecified assay)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (45p) Isoxazole Diethylaminophenyl, methylthiophene Synthesis focus; activity not reported
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole + Thioamide Phenylthiazole, hydrazinecarbothioamide Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/ml)
N-[4-[2-(4-Chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide Thiazole + Acetamide 4-Chloroanilino, cyclohexanecarboxamide Structural analogue; activity not reported

Key Comparisons

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step alkylation and cyclization reactions, akin to methods for 1,3,4-thiadiazole derivatives (e.g., alkylation of thiol intermediates with halides ).
  • Isoxazole rings, as in the target compound, are typically synthesized via cyclocondensation of oximes with activated alkenes, similar to the synthesis of compound 45p .

Chloro-Methoxyphenyl Substituent: The electron-withdrawing chloro and electron-donating methoxy groups may enhance target binding, as seen in analogues with chloro-substituted aryl groups (e.g., compound 3 in ). Isoxazole Carboxamide: The 5-methylisoxazole group could improve solubility and bioavailability compared to bulkier substituents (e.g., thiophene in 45p ).

Biological Activity :

  • While direct data for the target compound is absent, structurally related thiadiazole derivatives exhibit inhibition percentages >90% at 50 µg/ml .
  • Anticancer thiazole derivatives (e.g., 3 in ) with IC₅₀ values <2 µg/ml suggest that the chloro-methoxyphenyl and thioether groups in the target compound may confer similar potency.

Electronic and Geometric Considerations :

  • Isoelectronic principles () suggest that the target compound’s hybrid thiadiazole-isoxazole system may mimic triazole-based drugs in electronic character but differ in geometry, affecting binding specificity .

Q & A

Basic: What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound, and what purification challenges arise?

The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazide intermediates. A robust method involves reacting N-phenylhydrazinecarboxamides with iodine and triethylamine in DMF, which facilitates sulfur elimination and cyclization . Key challenges include controlling reaction time (1–3 minutes at reflux) to prevent over-oxidation and ensuring high-purity isolation via recrystallization from ethanol-DMF mixtures. Impurities often arise from incomplete sulfur removal, necessitating iterative washing with water and solvent optimization .

Basic: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in molecular configuration for derivatives of this compound?

X-ray diffraction (e.g., SHELXL software ) is critical for confirming bond angles, torsion angles, and planarity of heterocyclic systems like the 1,3,4-thiadiazole and isoxazole rings. For example, X-ray analysis of analogous N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide derivatives revealed deviations in thiadiazole-triazine fused systems, resolving stereochemical ambiguities . Complementary 1H^{1}\text{H}/13C^{13}\text{C} NMR data (e.g., thiadiazole C-S-C signals at ~120–130 ppm) can validate substituent positioning and hydrogen-bonding networks .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for introducing the 5-chloro-2-methoxyphenylamino moiety?

DoE frameworks are effective for multi-variable optimization. For instance, a central composite design can test factors like temperature (20–80°C), stoichiometry (1:1 to 1:2 molar ratios of chloroacetyl chloride to amine precursors), and solvent polarity (dioxane vs. acetonitrile). Response variables might include yield, purity, and reaction time. Statistical modeling (e.g., partial least squares regression) can identify critical interactions, such as excess triethylamine accelerating amide coupling but increasing byproduct formation .

Advanced: How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often stem from metabolic instability or off-target interactions. For example, antitumor activity in vitro (e.g., IC50_{50} values against MCF-7 cells) may not translate in vivo due to poor bioavailability. To resolve this, employ metabolic profiling (e.g., liver microsome assays) and structural tweaks like introducing electron-withdrawing groups (e.g., 5-methylisoxazole) to enhance stability. Cross-validate using pharmacokinetic modeling and comparative docking studies against target proteins (e.g., kinases) .

Advanced: What computational strategies predict the compound’s interaction with biological targets, and how can experimental data validate these models?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like COX-1/2, while AutoDock Vina estimates binding affinities. Experimental validation via isothermal titration calorimetry (ITC) and mutagenesis studies (e.g., alanine scanning) can confirm critical residues in the binding pocket .

Advanced: How do steric and electronic effects of the 5-methylisoxazole group influence the compound’s reactivity in cross-coupling reactions?

The 5-methylisoxazole’s electron-deficient nature directs electrophilic substitution to the 4-position, while its steric bulk limits access to the 3-carboxamide group. In Suzuki-Miyaura couplings, Pd(PPh3_3)4_4 catalyzes aryl boronic acid addition to the thiadiazole ring, but the isoxazole’s methyl group may hinder catalyst approach, requiring bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) . Computational Fukui indices can identify reactive sites a priori .

Advanced: What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

High-resolution LC-MS (e.g., Q-TOF) coupled with ion mobility separates degradation products, while 19F^{19}\text{F} NMR (if fluorinated analogs exist) tracks defluorination. For photostability, use forced degradation under UV light (ICH Q1B guidelines) and identify quinone-like oxidates via HPLC-DAD. Kinetic modeling (Arrhenius plots) predicts shelf-life, with degradation pathways corroborated by MS/MS fragmentation patterns .

Advanced: How can researchers reconcile crystallographic data with solution-phase conformational dynamics?

Variable-temperature NMR (e.g., 298–323 K) probes solution-phase flexibility, detecting rotameric states of the thioether linker. Compare with X-ray torsional angles to identify rigid vs. flexible regions. Molecular dynamics simulations (10–100 ns trajectories) can quantify conformational populations, while NOESY correlations validate dominant solution-phase conformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.